(6-Ethoxy-2,3-difluorophenyl)boronic acid
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Overview
Description
(6-Ethoxy-2,3-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C8H9BF2O3 and a molecular weight of 201.97 g/mol . This compound is characterized by the presence of an ethoxy group and two fluorine atoms attached to a phenyl ring, along with a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic compounds .
Mode of Action
In Suzuki-Miyaura coupling reactions, (6-Ethoxy-2,3-difluorophenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to a metal catalyst, typically palladium . The resulting organopalladium complex then undergoes oxidative addition with an electrophilic organic group, forming a new carbon-carbon bond .
Biochemical Pathways
In general, suzuki-miyaura coupling reactions enable the synthesis of various organic compounds, including pharmaceuticals and polymers . Therefore, the compound could indirectly affect numerous biochemical pathways by contributing to the synthesis of bioactive compounds.
Result of Action
As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored under inert gas at 2-8°C to maintain its stability . Furthermore, the efficiency of Suzuki-Miyaura coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Ethoxy-2,3-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 6-ethoxy-2,3-difluoroiodobenzene using bis(pinacolato)diboron as the boron source . The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to promote the formation of the boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
(6-Ethoxy-2,3-difluorophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the process is tolerant of various functional groups.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol, DMSO).
Major Products
The major products formed from the Suzuki-Miyaura coupling of this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(6-Ethoxy-2,3-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
(6-Ethoxy-2,3-difluorophenyl)boronic acid can be compared with other boronic acids, such as:
2,6-Difluorophenylboronic acid: Similar in structure but lacks the ethoxy group, which can influence its reactivity and solubility.
3,5-Difluorophenylboronic acid: Another difluorinated boronic acid with different substitution patterns, affecting its electronic properties and coupling efficiency.
(3-Ethoxy-2,6-difluorophenyl)boronic acid: A closely related compound with the ethoxy group in a different position, which can lead to variations in steric and electronic effects.
The unique combination of the ethoxy group and difluorination in this compound provides distinct reactivity and selectivity advantages in certain synthetic applications .
Properties
IUPAC Name |
(6-ethoxy-2,3-difluorophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF2O3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4,12-13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSMPXUZSFLBMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)F)OCC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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